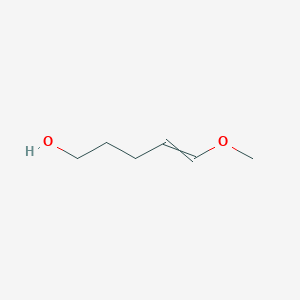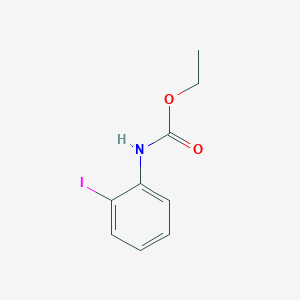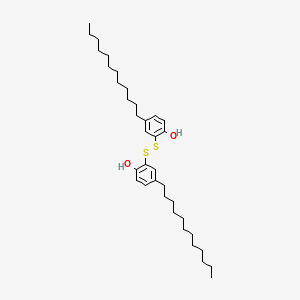
N-Ethoxy-2-butanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethoxy-2-butanimine is an organic compound with the molecular formula C6H13NO. It is a type of imine, which is a functional group containing a carbon-nitrogen double bond. The structure of this compound includes an ethoxy group (CH3CH2O-) attached to the nitrogen atom, making it a unique compound in the realm of organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethoxy-2-butanimine can be synthesized through the nucleophilic addition of an ethoxyamine to a butanal. The reaction typically involves the following steps:
Formation of Ethoxyamine: Ethanol reacts with hydroxylamine to form ethoxyamine.
Addition to Butanal: Ethoxyamine is then added to butanal under controlled conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may involve continuous flow reactors to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethoxy-2-butanimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imines depending on the nucleophile used.
Applications De Recherche Scientifique
N-Ethoxy-2-butanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of N-Ethoxy-2-butanimine involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins, forming stable complexes.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methoxy-2-butanimine
- N-Propoxy-2-butanimine
- N-Butoxy-2-butanimine
Comparison
N-Ethoxy-2-butanimine is unique due to its ethoxy group, which imparts different chemical properties compared to its analogs. For instance, the ethoxy group can influence the compound’s reactivity and interaction with other molecules, making it distinct in its applications and behavior .
Propriétés
Numéro CAS |
101154-35-2 |
|---|---|
Formule moléculaire |
C6H13NO |
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
N-ethoxybutan-2-imine |
InChI |
InChI=1S/C6H13NO/c1-4-6(3)7-8-5-2/h4-5H2,1-3H3 |
Clé InChI |
CUALOUWRUQJEIP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NOCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


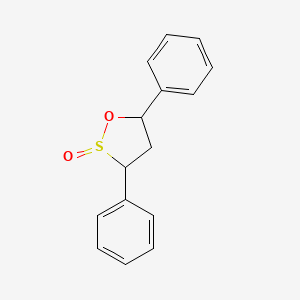
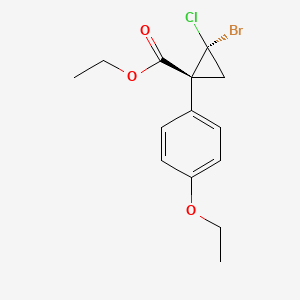
![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)
![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)

![2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate](/img/structure/B14341569.png)
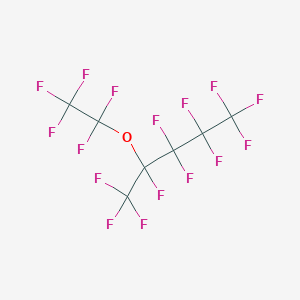
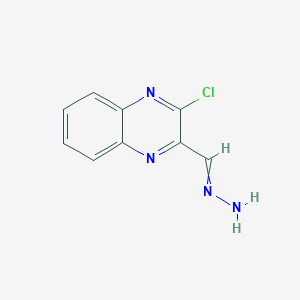
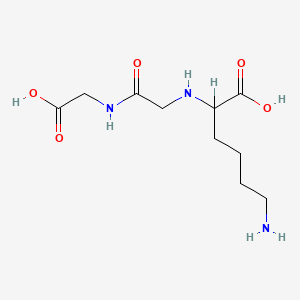
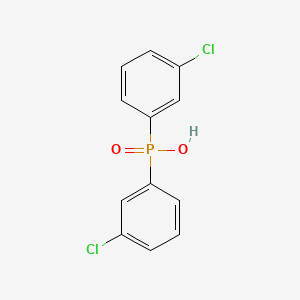
![Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]-](/img/structure/B14341595.png)
